molecular formula C8H11NO3 B8320664 Ethyl 5-cyano-3-oxopentanoate

Ethyl 5-cyano-3-oxopentanoate

Cat. No.: B8320664
M. Wt: 169.18 g/mol
InChI Key: LPVIETLIKAPEHA-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-3-oxopentanoate is an ethyl ester featuring a cyano (-CN) group at the C5 position and a ketone (oxo, =O) at the C3 position. Its molecular formula is C₈H₁₁NO₃, with a molar mass of 169.18 g/mol. The compound’s structure combines electron-withdrawing groups (cyano and ketone), which influence its reactivity, particularly in tautomerism, nucleophilic additions, and condensation reactions.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 5-cyano-3-oxopentanoate

InChI

InChI=1S/C8H11NO3/c1-2-12-8(11)6-7(10)4-3-5-9/h2-4,6H2,1H3

InChI Key

LPVIETLIKAPEHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table compares Ethyl 5-cyano-3-oxopentanoate with structurally related esters from the evidence, highlighting key functional groups and substituents:

Compound Name Molecular Formula Functional Groups Key Substituents Structural Features Reference
This compound C₈H₁₁NO₃ Ester, cyano, ketone Cyano (C5), oxo (C3) Linear chain with dual electron-withdrawing groups -
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₂H₂₀O₅ Ester, ethoxycarbonyloxy, alkyne Diphenyl, ethoxycarbonyloxy (C5) Rigid alkyne backbone, bulky aryl groups
Ethyl Cyanoacetate C₅H₇NO₂ Ester, cyano Cyano (C2) Simpler structure, lacks ketone group
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate C₁₄H₁₇ClO₃ Ester, ketone, halogen, methyl 3-Chloro-4-methylphenyl (C5) Aromatic substitution enhances lipophilicity
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate C₁₅H₂₀O₅ Ester, ketone, methoxy 3,5-Dimethoxyphenyl (C5) Electron-donating methoxy groups
Ethyl 5-(3-oxocyclobutyl)pentanoate C₁₁H₁₈O₃ Ester, ketone, cyclic substituent 3-Oxocyclobutyl (C5) Conformationally constrained cyclic system

Key Structural Differences:

  • Electron Effects: The cyano group in this compound increases electrophilicity at adjacent carbons compared to methoxy or methyl substituents in analogs .
  • Backbone Flexibility : Linear chains (e.g., target compound) enable greater conformational freedom than cyclic () or aryl-substituted analogs () .
  • Steric Hindrance : Bulky groups like diphenyl () or ethoxycarbonyloxy reduce reactivity in nucleophilic reactions compared to the target compound’s simpler structure .

Physicochemical Properties

Based on analogs:

  • Solubility: Cyano and ketone groups enhance polarity, improving solubility in polar solvents (e.g., ethyl acetate, acetone). Aryl-substituted analogs () show lower water solubility due to lipophilic substituents .
  • Melting Point : Crystalline analogs (e.g., ’s diphenyl compound) have higher melting points (>100°C) due to rigid structures, whereas linear esters like the target compound are likely liquids or low-melting solids .
  • Stability: The cyano-ketone combination may increase susceptibility to hydrolysis under acidic/basic conditions compared to Ethyl Cyanoacetate () .

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